molecular formula C17H23N3O2S2 B2950113 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-77-0

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2950113
CAS RN: 946356-77-0
M. Wt: 365.51
InChI Key: QCRYFHLWXZTHRH-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as MPTP-3, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a critical role in cell growth and survival. The compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are known to promote cell proliferation and survival.
Biochemical and Physiological Effects
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. In addition, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound also has some limitations, including its low solubility and stability, which can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for research on N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide. One area of interest is the development of new analogs of the compound with improved solubility and stability. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide and to identify its molecular targets in cancer cells and inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves the reaction of 4-methylpiperazine with 2-bromoethyl thiophene-3-carboxylate, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-19-8-10-20(11-9-19)17(15-7-12-23-14-15)13-18-24(21,22)16-5-3-2-4-6-16/h2-7,12,14,17-18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRYFHLWXZTHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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